molecular formula C16H10N6O5S B11513836 (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11513836
M. Wt: 398.4 g/mol
InChI Key: WXUOWCQOZUBJRJ-KWCXCCSBSA-N
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Description

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazolidinone intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, carbon disulfide, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency and quality. This includes the use of large-scale reactors, automated control systems for temperature and pH, and purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and nitrophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one apart is its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical reactions and biological activities

Properties

Molecular Formula

C16H10N6O5S

Molecular Weight

398.4 g/mol

IUPAC Name

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10N6O5S/c17-13-14(20-27-19-13)21-15(23)12(28-16(21)18)7-8-5-6-11(26-8)9-3-1-2-4-10(9)22(24)25/h1-7,18H,(H2,17,19)/b12-7+,18-16?

InChI Key

WXUOWCQOZUBJRJ-KWCXCCSBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=N)S3)C4=NON=C4N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NON=C4N)[N+](=O)[O-]

Origin of Product

United States

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